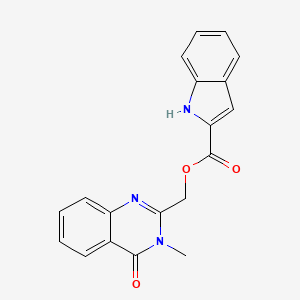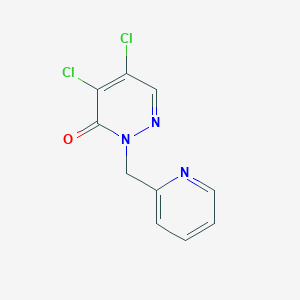![molecular formula C10H13BrN2O3S B7454736 3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)
3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in the field of medicinal chemistry. This compound is also known as BAY 43-9006 and is a potent inhibitor of several protein kinases, including RAF kinase and VEGFR-2.
作用機序
The mechanism of action of 3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide involves the inhibition of several protein kinases, including RAF kinase and VEGFR-2. RAF kinase is a critical component of the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. By inhibiting RAF kinase, this compound can disrupt this pathway and inhibit the growth and proliferation of cancer cells. Similarly, VEGFR-2 is a receptor involved in angiogenesis, and its inhibition can prevent the formation of new blood vessels in tumors, thereby limiting their growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer treatment, the compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and prevent angiogenesis. In rheumatoid arthritis and psoriasis, it can reduce inflammation and alleviate symptoms.
実験室実験の利点と制限
One of the significant advantages of 3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide is its potency and selectivity for specific protein kinases. This makes it a useful tool for studying cell signaling pathways and developing new therapies for diseases. However, the compound has some limitations, including its toxicity and potential side effects. It is essential to use appropriate safety measures when handling the compound in the lab.
将来の方向性
There are several future directions for research on 3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide. One area of interest is the development of new derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the compound's potential in combination therapies for cancer and other diseases. Additionally, further studies are needed to understand the compound's mechanism of action fully and its potential applications in other areas of medicine.
Conclusion:
In conclusion, this compound is a potent inhibitor of several protein kinases with diverse applications in the field of medicinal chemistry. The compound's synthesis method is relatively straightforward, and it has been extensively studied for its therapeutic potential in cancer, rheumatoid arthritis, and psoriasis. Although the compound has some limitations, its potency and selectivity make it a valuable tool for studying cell signaling pathways and developing new therapies for diseases.
合成法
The synthesis of 3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide involves the reaction of N-methyl-4-piperidone with 3-bromoaniline followed by the reaction with chlorosulfonyl isocyanate. This reaction results in the formation of the desired compound, which can be purified using chromatography techniques. The yield of the synthesis method is relatively high, making it suitable for large-scale production.
科学的研究の応用
3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide has been extensively studied for its therapeutic potential in the treatment of various diseases, including cancer, rheumatoid arthritis, and psoriasis. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting several protein kinases involved in cell signaling pathways. Furthermore, it has been found to have anti-inflammatory properties and can reduce the symptoms of rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-12-10(14)5-6-13-17(15,16)9-4-2-3-8(11)7-9/h2-4,7,13H,5-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUPNGVZPKJBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNS(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)
![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)
![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)
![[1-[2-(cyclohexen-1-yl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7454694.png)
![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)





